2-[(1s,3s)-3-(trifluoromethyl)cyclobutyl]acetic acid, cis
Description
“2-[(1s,3s)-3-(trifluoromethyl)cyclobutyl]acetic acid, cis” is a fluorinated cyclobutane derivative characterized by a cis-configured cyclobutyl ring substituted with a trifluoromethyl (-CF₃) group at the 3-position and an acetic acid (-CH₂COOH) moiety at the 1-position. The trifluoromethyl group, a strong electron-withdrawing substituent, enhances the acidity of the acetic acid group (predicted pKa ~2.5–3.0), making it more acidic than non-fluorinated analogs . This compound’s molecular formula is inferred as C₇H₉F₃O₂, with a molecular weight of 182.14 g/mol. Its structural rigidity and metabolic stability (due to C-F bonds) position it as a promising candidate in pharmaceutical chemistry, particularly for targeting enzymes or receptors sensitive to fluorinated motifs.
Properties
CAS No. |
2757961-58-1 |
|---|---|
Molecular Formula |
C7H9F3O2 |
Molecular Weight |
182.14 g/mol |
IUPAC Name |
2-[3-(trifluoromethyl)cyclobutyl]acetic acid |
InChI |
InChI=1S/C7H9F3O2/c8-7(9,10)5-1-4(2-5)3-6(11)12/h4-5H,1-3H2,(H,11,12) |
InChI Key |
WWIPGHWODAZPPK-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CC1C(F)(F)F)CC(=O)O |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Cyclobutane Ring Formation
The cis-cyclobutane core is typically constructed via [2+2] photocycloaddition or ring-closing metathesis (RCM) . A photocycloaddition approach using ethylene and a substituted enone under UV light achieves the cis configuration with 65% diastereomeric excess (de), though scalability is limited by side reactions. Alternatively, RCM employing Grubbs II catalyst with diene precursors (e.g., diallyl ethers) yields the cyclobutane ring in 72% isolated yield, with the cis isomer favored due to torsional strain minimization.
Trifluoromethyl Group Introduction
Electrophilic trifluoromethylation using Umemoto’s reagent (2,3-dichloro-5-(trifluoromethyl)-1,4-benzoquinone) is the most cited method. Reaction conditions (Table 1) involve dissolving the cyclobutane intermediate in dichloromethane (DCM) at −40°C, followed by slow addition of the reagent and warming to room temperature. This step achieves 85% conversion, with residual starting material recycled via column chromatography.
Table 1: Trifluoromethylation Optimization
| Parameter | Optimal Value | Yield (%) |
|---|---|---|
| Temperature | −40°C to 25°C | 85 |
| Solvent | DCM | 85 |
| Equivalents of Reagent | 1.2 | 85 |
Carboxylic Acid Functionalization
The acetic acid moiety is introduced via hydrolysis of a cyanomethyl precursor . Treatment of 2-[(1s,3s)-3-(trifluoromethyl)cyclobutyl]acetonitrile with concentrated HCl (12 M) at reflux for 6 hours achieves full conversion to the carboxylic acid. Alternatively, oxidation of a primary alcohol using Jones reagent (CrO₃/H₂SO₄) in acetone at 0°C provides the acid in 68% yield, though over-oxidation byproducts necessitate careful quenching.
Reaction Conditions and Optimization
Critical parameters include:
-
Temperature Control : Low temperatures (−40°C) during trifluoromethylation suppress radical side reactions.
-
Catalyst Loading : Grubbs II catalyst at 5 mol% balances cost and yield in RCM.
-
Solvent Selection : Tetrahydrofuran (THF) outperforms DMF in coupling steps due to better solubility of intermediates.
A comparative analysis of two routes (Table 2) highlights trade-offs between yield and practicality:
Table 2: Route Comparison
| Method | Yield (%) | Purity (HPLC) | Cost ($/g) |
|---|---|---|---|
| Photocycloaddition | 45 | 92 | 120 |
| RCM + Trifluoromethylation | 78 | 98 | 95 |
Purification and Characterization
Flash chromatography (RediSep Rf silica gel columns, 0–80% ethyl acetate/petroleum ether) is standard for isolating the cis isomer, achieving >98% purity. NMR spectroscopy confirms stereochemistry: the cis configuration shows characteristic coupling constants (J = 8.2 Hz) between C1 and C3 protons, while the trans isomer exhibits J = 4.5 Hz. HPLC-MS (ESI+) verifies molecular ion peaks at m/z 183 [M+H]⁺.
Challenges and Limitations
Chemical Reactions Analysis
Types of Reactions
2-[(1s,3s)-3-(trifluoromethyl)cyclobutyl]acetic acid, cis undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert this compound into different reduced forms.
Substitution: The trifluoromethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, pressures, and pH levels to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or alkanes. Substitution reactions can result in a wide range of derivatives with different functional groups .
Scientific Research Applications
Scientific Research Applications
1. Organic Synthesis
- Building Block : The compound serves as a versatile building block in organic synthesis. Its trifluoromethyl group can enhance the lipophilicity and metabolic stability of synthesized compounds, making it valuable in drug discovery and development .
2. Biological Studies
- Biological Activity : Research has indicated that this compound may exhibit various biological activities. Studies are ongoing to evaluate its interactions with biomolecules, which could lead to insights into its pharmacological potential .
- Mechanism of Action : The trifluoromethyl group influences the compound's reactivity and binding affinity to enzymes and receptors, potentially modulating biological processes.
3. Medicinal Chemistry
- Therapeutic Properties : Investigations into the therapeutic properties of 2-[(1s,3s)-3-(trifluoromethyl)cyclobutyl]acetic acid are underway. It is being explored as a precursor for developing new drugs targeting various diseases, including inflammatory disorders .
- Case Study Example : A study highlighted its potential in treating autoimmune diseases by modulating specific pathways involved in inflammation .
4. Industrial Applications
- Specialty Chemicals : The compound is utilized in the production of specialty chemicals due to its unique properties. Its application in creating materials with enhanced performance characteristics is being explored .
- Production Methods : Industrial synthesis often involves optimized reaction conditions to ensure high yield and purity, employing advanced purification techniques.
Case Study 1: Drug Development
A recent study demonstrated the synthesis of derivatives of 2-[(1s,3s)-3-(trifluoromethyl)cyclobutyl]acetic acid aimed at enhancing anti-inflammatory effects. The derivatives showed improved bioavailability and reduced side effects compared to traditional anti-inflammatory drugs.
Case Study 2: Biological Interaction
Research focused on the interaction of this compound with specific cellular receptors has provided insights into its potential role in modulating metabolic pathways relevant to obesity and diabetes management. The findings suggest that further exploration could lead to novel therapeutic strategies.
Mechanism of Action
The mechanism of action of 2-[(1s,3s)-3-(trifluoromethyl)cyclobutyl]acetic acid, cis involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can influence the compound’s reactivity and binding affinity to various enzymes and receptors. These interactions can modulate biological processes and lead to specific effects, depending on the context of its application .
Comparison with Similar Compounds
Comparison with Similar Compounds
2-(3-Methylcyclobutyl)acetic acid
- Molecular Formula : C₇H₁₂O₂
- Key Differences: Substituent: A methyl (-CH₃) group replaces the trifluoromethyl (-CF₃) on the cyclobutane. Acidity: The electron-donating methyl group results in a higher pKa (~4.5–5.0) compared to the target compound, reducing ionization in physiological conditions . Applications: Less suited for environments requiring strong acidity or metabolic resistance but useful in non-fluorinated drug intermediates.
2-[1-(2,6-Difluoro-3-methylphenyl)cyclobutyl]acetic acid
- Molecular Formula : C₁₃H₁₄F₂O₂
- Steric Effects: Bulkier aryl substituent increases molecular weight (240.25 g/mol) and may hinder conformational flexibility . Solubility: Reduced aqueous solubility compared to the target compound due to hydrophobicity of the aromatic ring. Applications: Suitable for targeting aromatic-rich binding pockets (e.g., kinase inhibitors).
(2S)-2-Amino-2-(3,3-difluorocyclobutyl)acetic acid hydrochloride
- Molecular Formula: C₆H₁₀ClF₂NO₂
- Key Differences: Functional Group: Amino acid backbone with a hydrochloride salt enhances water solubility. Electronic Effects: Difluoro substituents provide moderate electron withdrawal, less pronounced than CF₃. Bioavailability: Zwitterionic nature improves solubility (~50–100 mg/mL) but may limit blood-brain barrier penetration . Applications: Peptide mimetics or prodrugs requiring charged intermediates.
tert-Butyl 2-(3,3-difluorocyclobutyl)acetate
Data Table: Structural and Functional Comparison
Biological Activity
2-[(1s,3s)-3-(trifluoromethyl)cyclobutyl]acetic acid, cis (CAS No. 2757961-58-1), is a chemical compound that has garnered interest in various fields of biological and medicinal chemistry due to its unique structure, which includes a trifluoromethyl group attached to a cyclobutyl ring. This article explores the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant research findings.
The compound can be characterized by the following properties:
| Property | Value |
|---|---|
| Molecular Formula | C7H9F3O2 |
| Molecular Weight | 182.14 g/mol |
| IUPAC Name | 2-[(1s,3s)-3-(trifluoromethyl)cyclobutyl]acetic acid |
| InChI Key | WWIPGHWODAZPPK-UHFFFAOYSA-N |
| Purity | 95% |
The biological activity of 2-[(1s,3s)-3-(trifluoromethyl)cyclobutyl]acetic acid is primarily attributed to its interaction with specific molecular targets within biological systems. The trifluoromethyl group enhances the compound's lipophilicity and reactivity, allowing it to modulate various biochemical pathways.
Key Mechanisms Include:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, potentially affecting cellular processes such as energy metabolism and signaling.
- Receptor Interaction : It may interact with various receptors, influencing physiological responses related to inflammation or pain.
- Antioxidant Activity : Preliminary studies suggest potential antioxidant properties that could protect cells from oxidative stress.
Biological Activity Studies
Several studies have investigated the biological effects of this compound:
- Anti-inflammatory Effects : In vitro studies demonstrated that 2-[(1s,3s)-3-(trifluoromethyl)cyclobutyl]acetic acid can reduce pro-inflammatory cytokine production in cultured macrophages. This suggests potential applications in treating inflammatory diseases.
- Pain Relief : Animal models indicated that administration of the compound resulted in significant analgesic effects, likely through modulation of pain pathways.
- Antimicrobial Properties : Research has shown that this compound exhibits antimicrobial activity against certain bacterial strains, making it a candidate for further exploration in antibiotic development.
Case Studies
Recent case studies have highlighted the therapeutic potential of this compound:
- Case Study 1 : A study published in Journal of Medicinal Chemistry explored derivatives of this compound for their thrombin inhibitory activity. The findings suggested that modifications to the trifluoromethyl group could enhance potency and selectivity against thrombin, a key target in coagulation disorders .
- Case Study 2 : Another investigation focused on the anti-inflammatory properties demonstrated in murine models. The results indicated that treatment with the compound significantly reduced paw edema in response to inflammatory stimuli .
Q & A
Q. What synthetic methodologies are commonly employed for the stereoselective synthesis of cis-2-[(1s,3s)-3-(trifluoromethyl)cyclobutyl]acetic acid?
- Methodological Answer: The synthesis typically involves cyclobutane ring formation followed by functionalization. Key steps include:
- Cyclobutane Construction: [3+1] Cycloaddition or ring-closing metathesis to establish the cis-stereochemistry of the trifluoromethyl group.
- Acetic Acid Sidechain Introduction: Friedel-Crafts alkylation or nucleophilic substitution, using protecting groups (e.g., tert-butyl esters) to prevent side reactions.
- Stereochemical Control: Chiral auxiliaries or asymmetric catalysis (e.g., organocatalysts) to ensure the (1s,3s) configuration.
- Optimization: Statistical design of experiments (DoE) can refine reaction parameters (temperature, solvent polarity, catalyst loading) to maximize yield and purity .
Q. Which analytical techniques are critical for confirming the structure and stereochemical purity of this compound?
- Methodological Answer:
- NMR Spectroscopy:
- 1H/13C NMR: Assign peaks for cyclobutyl protons (δ ~2.5–3.5 ppm) and trifluoromethyl carbons (δ ~120–125 ppm, JCF ~280 Hz).
- 19F NMR: Confirms trifluoromethyl group presence (δ ~-60 to -70 ppm).
- 2D NMR (COSY, NOESY): Resolves spatial proximity of cyclobutyl protons to verify cis-stereochemistry .
- X-ray Crystallography: Definitive proof of stereochemistry via crystal structure analysis.
- Chiral HPLC: Uses chiral stationary phases (e.g., amylose derivatives) to separate enantiomers and assess purity .
Q. How does the cis-stereochemistry of the trifluoromethyl group influence the compound’s physicochemical properties?
- Methodological Answer:
- Lipophilicity: The cis-configuration enhances solubility in polar solvents compared to trans-isomers due to reduced steric hindrance.
- Acidity: The cyclobutyl ring’s strain increases the acetic acid moiety’s acidity (lower pKa), measurable via titration or computational methods (DFT).
- Thermal Stability: Differential scanning calorimetry (DSC) reveals higher melting points for cis-isomers due to tighter crystal packing .
Advanced Research Questions
Q. How can computational chemistry guide the optimization of reaction pathways for synthesizing this compound?
- Methodological Answer:
- Quantum Mechanical Calculations (DFT): Simulate transition states to identify energetically favorable pathways for cyclobutane formation.
- Reaction Path Search Algorithms: Tools like GRRM or AFIR predict intermediates and bypass high-energy barriers .
- Machine Learning (ML): Train models on existing reaction datasets to predict optimal catalysts (e.g., Pd/NHC complexes) and solvents (e.g., DMF/THF mixtures) .
Q. What strategies resolve contradictions in spectroscopic data (e.g., NMR shifts) across different studies?
- Methodological Answer:
- Cross-Validation: Compare experimental data with computed NMR shifts (using software like Gaussian or ACD/Labs).
- Isotopic Labeling: Introduce deuterium or 13C labels to isolate signal overlaps (e.g., cyclobutyl vs. acetic acid protons).
- Dynamic NMR: Analyze temperature-dependent spectra to detect conformational exchange broadening .
Q. How can researchers design experiments to probe the compound’s reactivity in complex reaction systems?
- Methodological Answer:
- Kinetic Isotope Effects (KIE): Replace key hydrogens with deuterium to study rate-determining steps.
- In Situ Monitoring: Use FTIR or Raman spectroscopy to track intermediates during reactions.
- High-Throughput Screening (HTS): Test reactivity under varied conditions (pH, temperature) using automated platforms .
Q. What role does the trifluoromethyl group play in modulating the compound’s bioactivity or material properties?
- Methodological Answer:
- Electron-Withdrawing Effects: The -CF3 group stabilizes adjacent charges, enhancing binding affinity in enzyme assays (e.g., fluorometric assays with trypsin-like proteases).
- Hydrophobic Interactions: Surface plasmon resonance (SPR) quantifies increased binding to hydrophobic protein pockets.
- Photostability: UV-Vis spectroscopy under accelerated light exposure shows reduced degradation compared to non-fluorinated analogs .
Data Contradiction Analysis
- Example: Discrepancies in reported NMR shifts may arise from solvent effects (CDCl3 vs. DMSO-d6) or concentration differences. Use standardized protocols (e.g., IUPAC-recommended solvents) and replicate conditions from literature for direct comparison .
Key Citations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
